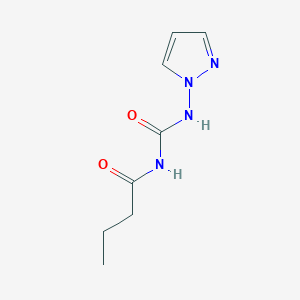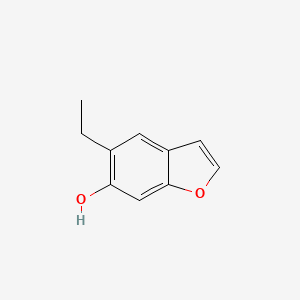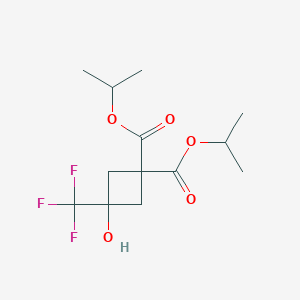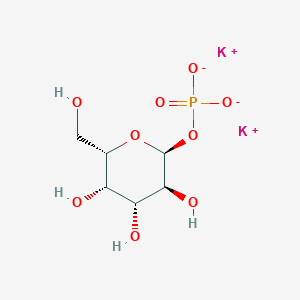![molecular formula C9H5NO3 B15206651 Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
Benzo[d]oxazole-2,7-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]oxazole-2,7-dicarbaldehyde is a heterocyclic compound that features a benzoxazole core with two aldehyde functional groups at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-2,7-dicarbaldehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst at 50°C . Another approach involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors and optimized catalytic systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]oxazole-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Benzo[d]oxazole-2,7-dicarboxylic acid
Reduction: Benzo[d]oxazole-2,7-dimethanol
Substitution: Various substituted benzoxazole derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Benzo[d]oxazole-2,7-dicarbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzo[d]oxazole-2,7-dicarbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with a thiol group at the 2 position, known for its antimicrobial and anticancer activities.
2-Methoxybenzo[d]oxazole: A benzoxazole derivative with a methoxy group at the 2 position, exhibiting significant antibacterial and antifungal properties.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole, but with an ethoxy group, also showing notable biological activities.
Uniqueness
Benzo[d]oxazole-2,7-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional reactive sites for chemical modifications and potential interactions with biological targets. This dual functionality enhances its versatility in various applications compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C9H5NO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
1,3-benzoxazole-2,7-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)13-8(5-12)10-7/h1-5H |
InChI-Schlüssel |
FRHANTFWJITWJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
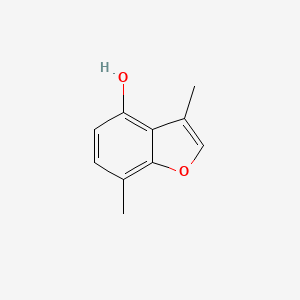

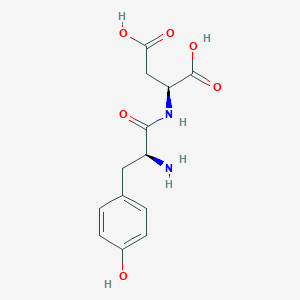
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
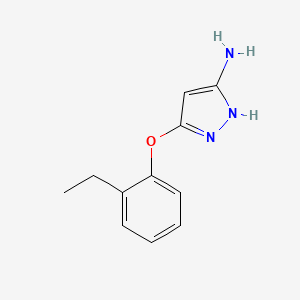
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
